molecular formula C16H13FN4S B12010965 5-(4-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 677310-03-1

5-(4-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12010965
CAS No.: 677310-03-1
M. Wt: 312.4 g/mol
InChI Key: XXABXCHQMKETDH-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

    Schiff Base Formation: The final step involves the condensation of the triazole derivative with 2-methylbenzaldehyde to form the Schiff base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the fluorine atom.

    5-(4-Chlorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure with a chlorine atom instead of fluorine.

    5-(4-Methylphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-(4-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more potent compound compared to its analogs.

Properties

CAS No.

677310-03-1

Molecular Formula

C16H13FN4S

Molecular Weight

312.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13FN4S/c1-11-4-2-3-5-13(11)10-18-21-15(19-20-16(21)22)12-6-8-14(17)9-7-12/h2-10H,1H3,(H,20,22)/b18-10+

InChI Key

XXABXCHQMKETDH-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.